Tributyl(4,5-dihydrofuran-2-yl)stannane

Catalog No.
S688785
CAS No.
125769-77-9
M.F
C16H32OSn
M. Wt
359.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyl(4,5-dihydrofuran-2-yl)stannane

CAS Number

125769-77-9

Product Name

Tributyl(4,5-dihydrofuran-2-yl)stannane

IUPAC Name

tributyl(2,3-dihydrofuran-5-yl)stannane

Molecular Formula

C16H32OSn

Molecular Weight

359.1 g/mol

InChI

InChI=1S/C4H5O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1H,2,4H2;3*1,3-4H2,2H3;

InChI Key

QTYBKWIPVOTUQI-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CCCO1

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CCCO1

Palladium-Catalyzed Stille Coupling:

Tributyl(4,5-dihydrofuran-2-yl)stannane serves as a valuable building block in Stille coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds. In this reaction, the tin-carbon bond of the tributyl(4,5-dihydrofuran-2-yl)stannane reacts with a palladium catalyst and a suitable organic halide (RX) to form a new carbon-carbon bond, introducing the dihydrofuran moiety into the target molecule. This reaction offers a versatile method for the synthesis of various complex organic molecules containing the dihydrofuran ring, which finds applications in various fields, including pharmaceuticals and functional materials.

Here, "[^1]" indicates a reference to the following source:

  • "Tributyl(4,5-dihydrofuran-2-yl)stannane," Sigma-Aldrich

Tributyl(4,5-dihydrofuran-2-yl)stannane has the molecular formula C16H32OSn and a molecular weight of 352.14 g/mol . It is characterized by the presence of a tributyl group attached to a 4,5-dihydrofuran moiety, which contributes to its reactivity in various chemical processes. The compound is typically utilized as a reagent in palladium-catalyzed reactions to synthesize furan-containing aryl derivatives .

There is no documented information regarding a specific mechanism of action for tributyl(4,5-dihydrofuran-2-yl)stannane in biological systems or its interaction with other compounds.

Organotin compounds can exhibit various hazards, including:

  • Toxicity: Some organotin compounds are known to be toxic and can cause neurological damage upon exposure [].
  • Environmental Impact: Organotin compounds are persistent organic pollutants, meaning they degrade slowly in the environment and can bioaccumulate in organisms.

Tributyl(4,5-dihydrofuran-2-yl)stannane primarily participates in Stille coupling reactions, which are essential for forming carbon-carbon bonds. In these reactions, it acts as an organotin reagent that reacts with organic halides in the presence of a palladium catalyst. The general mechanism involves:

  • Oxidative Addition: The organic halide reacts with the palladium catalyst.
  • Transmetalation: The organotin compound transfers its tin component to the palladium.
  • Reductive Elimination: A new carbon-carbon bond is formed as the product is released .

These reactions are typically conducted under inert atmospheres and elevated temperatures (100-120°C) to ensure high yields and purity of products.

The synthesis of tributyl(4,5-dihydrofuran-2-yl)stannane can be achieved through several methods:

  • Stille Coupling Reaction: This involves reacting 4,5-dihydrofuran-2-boronic acid with tributyltin chloride in the presence of a palladium catalyst under inert conditions.
  • Alternative Synthetic Routes: Other methods may include variations in solvents or reaction conditions to optimize yield and selectivity .

Tributyl(4,5-dihydrofuran-2-yl)stannane has several applications:

  • Organic Synthesis: It is widely used in the synthesis of complex organic molecules and polymers.
  • Material Science: The compound is instrumental in developing organic semiconductors and materials for electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
  • Pharmaceuticals: It serves as an intermediate in synthesizing various pharmaceutical compounds.

Interaction studies involving tributyl(4,5-dihydrofuran-2-yl)stannane primarily focus on its reactivity with other organic substrates during coupling reactions. Understanding these interactions helps optimize conditions for synthesizing desired products and evaluating potential side reactions that may occur during chemical transformations .

Tributyl(4,5-dihydrofuran-2-yl)stannane shares similarities with other organotin compounds but possesses unique features due to its specific structure and reactivity profile. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Tributyl(5-hexylthiophen-2-yl)stannaneOrganotinUsed in conjugated polymers; different aromatic system
Tri-n-butyltin chlorideOrganotinCommonly used as a reagent; less complex structure
Tri-n-butyltin oxideOrganotinKnown for biocidal properties; distinct reactivity

These comparisons highlight tributyl(4,5-dihydrofuran-2-yl)stannane's unique role in synthetic chemistry while illustrating how it differs from other organotin compounds.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15

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